

# Application Notes and Protocols for NMR Studies with $^{13}\text{C}$ Labeled RNA

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This document provides a detailed experimental workflow and protocols for conducting Nuclear Magnetic Resonance (NMR) studies on RNA molecules isotopically labeled with Carbon-13 ( $^{13}\text{C}$ ). The incorporation of  $^{13}\text{C}$  is a powerful technique that enhances spectral resolution and enables the use of advanced NMR experiments for the determination of RNA structure and dynamics at atomic resolution. These insights are crucial for understanding RNA function and for the rational design of RNA-targeting therapeutics.

## Introduction to $^{13}\text{C}$ Labeled RNA NMR

RNA molecules are central to a myriad of biological processes, and their functions are intrinsically linked to their three-dimensional structures and conformational dynamics. Solution-state NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of biological macromolecules in a near-native environment. However, the inherent spectral complexity of RNA, arising from the limited chemical shift dispersion of its four constituent nucleotides, presents a significant challenge for NMR studies, especially for larger molecules. [\[1\]](#)[\[2\]](#)

Isotopic labeling of RNA with NMR-active isotopes such as  $^{13}\text{C}$  and  $^{15}\text{N}$  helps to overcome these limitations. [\[1\]](#)[\[2\]](#)[\[3\]](#) Specifically,  $^{13}\text{C}$  labeling allows for the use of heteronuclear NMR experiments, which disperse the signals into a second ( $^{13}\text{C}$ ) dimension, thereby reducing spectral overlap. [\[4\]](#)[\[5\]](#)[\[6\]](#) This enables the unambiguous assignment of resonances and the

measurement of structural restraints, such as Nuclear Overhauser Effects (NOEs), which are essential for high-resolution structure determination.

## Experimental Workflow Overview

The overall experimental workflow for NMR studies of  $^{13}\text{C}$  labeled RNA can be broken down into several key stages, from the generation of the labeled RNA sample to the final structure calculation and analysis.

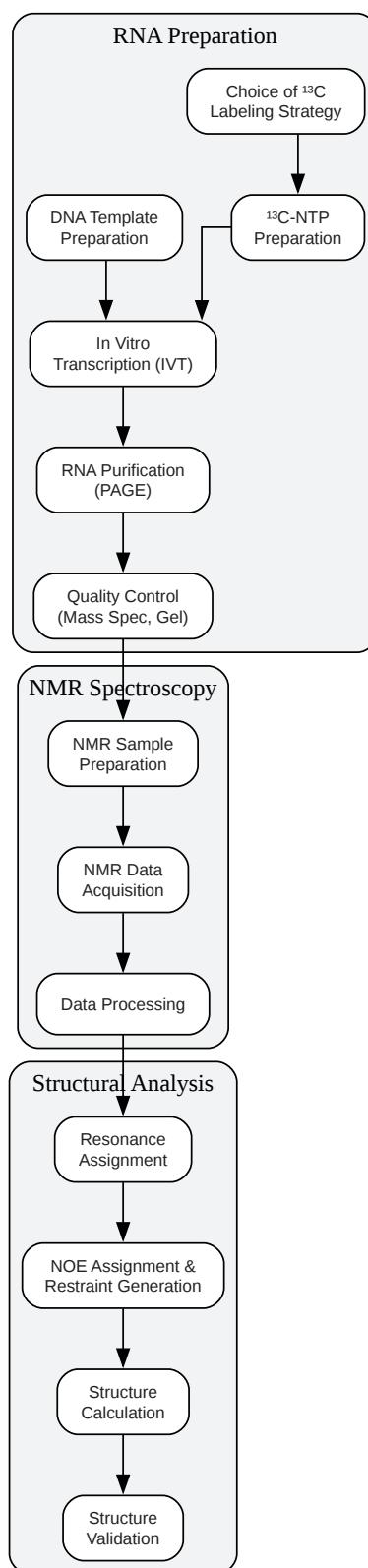
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Fig 1. Experimental workflow for NMR studies of <sup>13</sup>C labeled RNA.

## Isotopic Labeling Strategies

The choice of labeling strategy is critical and depends on the specific scientific question and the size of the RNA.

Labeling Strategy	Description	Key Advantages	Typical Applications
Uniform <sup>13</sup> C Labeling	All carbon atoms in the RNA are replaced with <sup>13</sup> C. This is typically achieved by growing bacteria (e.g., <i>E. coli</i> ) on a medium containing <sup>13</sup> C-glucose as the sole carbon source.[4][5][6]	Maximizes the number of observable nuclei, enabling a wide range of heteronuclear correlation experiments.	Small to medium-sized RNAs (< 50 nucleotides) for de novo structure determination.
Selective <sup>13</sup> C Labeling	Only specific carbon positions or specific nucleotide types are labeled with <sup>13</sup> C. This can be achieved by using specific <sup>13</sup> C-labeled precursors or by using mutant <i>E. coli</i> strains with defects in certain metabolic pathways.	Reduces spectral complexity and signal overlap in larger RNAs. Can be used to probe specific sites within the RNA.	Larger RNAs (> 50 nucleotides), studying specific regions of an RNA, and for relaxation and dynamics studies.[7][8]
Segmental Labeling	A specific segment of a large RNA molecule is isotopically labeled, while the rest of the molecule remains unlabeled. This is achieved through enzymatic ligation of labeled and unlabeled RNA fragments.	Allows for the study of specific domains within the context of a large RNA or RNA-protein complex.	Very large RNAs and ribonucleoprotein complexes.

## Detailed Protocols

### Protocol 1: Preparation of Uniformly $^{13}\text{C}$ -Labeled Ribonucleoside Triphosphates (rNTPs)

This protocol describes the generation of uniformly  $^{13}\text{C}$ -labeled rNTPs from *E. coli* grown on  $^{13}\text{C}$ -glucose.

#### Materials:

- *E. coli* strain (e.g., DH5 $\alpha$ )
- Minimal media (M9)
- $^{13}\text{C}$ -glucose (99 atom %  $^{13}\text{C}$ )
- $^{15}\text{NH}_4\text{Cl}$  (optional, for dual labeling)
- Standard molecular biology reagents and equipment for bacterial culture and cell lysis.
- Enzymes for RNA digestion and phosphorylation (e.g., Nuclease P1, Ribonucleoside Monophosphate Kinase, Nucleoside Diphosphate Kinase).
- HPLC system for purification.

#### Procedure:

- **Bacterial Growth:** Grow *E. coli* in M9 minimal medium with  $^{13}\text{C}$ -glucose as the sole carbon source (and  $^{15}\text{NH}_4\text{Cl}$  as the sole nitrogen source if dual labeling is desired). Grow the cells to late logarithmic phase.
- **Cell Harvest and Lysis:** Harvest the cells by centrifugation and lyse them using a standard method such as sonication or a French press.
- **RNA Extraction:** Extract the total RNA from the cell lysate using a method like phenol-chloroform extraction followed by ethanol precipitation.

- RNA Hydrolysis: Hydrolyze the bulk RNA to ribonucleoside 5'-monophosphates (rNMPs) using an enzyme such as Nuclease P1.
- Purification of rNMPs: Purify the individual rNMPs (AMP, GMP, CMP, UMP) using anion-exchange HPLC.
- Enzymatic Phosphorylation: Convert the purified rNMPs to rNTPs in a two-step enzymatic reaction using ribonucleoside monophosphate kinase and nucleoside diphosphate kinase.
- Purification of rNTPs: Purify the final <sup>13</sup>C-labeled rNTPs using anion-exchange HPLC. The yield is typically around 180  $\mu$ moles of labeled NTPs per gram of <sup>13</sup>C enriched glucose.[4][5][6][9]

## Protocol 2: In Vitro Transcription of <sup>13</sup>C-Labeled RNA

This protocol uses the prepared <sup>13</sup>C-rNTPs to synthesize the target RNA.

### Materials:

- Linearized DNA template containing the T7 RNA polymerase promoter upstream of the target RNA sequence.
- T7 RNA polymerase.
- <sup>13</sup>C-labeled rNTPs (from Protocol 1 or commercially sourced).
- Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 30 mM MgCl<sub>2</sub>, 5 mM DTT, 1 mM spermidine).[9][10]

### Procedure:

- Assemble the Transcription Reaction: In a sterile microcentrifuge tube, combine the transcription buffer, DTT, spermidine, DNA template, <sup>13</sup>C-rNTPs, and T7 RNA polymerase.
- Incubation: Incubate the reaction at 37°C for 2-4 hours.
- DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate for 30 minutes at 37°C.

- RNA Precipitation: Precipitate the RNA transcript by adding a salt solution (e.g., sodium acetate) and ethanol. Incubate at -20°C overnight and then centrifuge to pellet the RNA.

## Protocol 3: Purification of <sup>13</sup>C-Labeled RNA

Purification of the RNA transcript is crucial to remove unincorporated NTPs, aborted transcripts, and proteins.

Materials:

- Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.
- Urea
- Elution buffer (e.g., 0.3 M sodium acetate).
- Ethanol

Procedure:

- Denaturing PAGE: Resuspend the RNA pellet in a formamide-containing loading buffer and run on a denaturing (urea) polyacrylamide gel.
- Visualization: Visualize the RNA bands using UV shadowing.
- Excision and Elution: Excise the gel slice containing the full-length RNA transcript. Crush the gel slice and elute the RNA overnight in an appropriate elution buffer.
- Desalting and Concentration: Desalt and concentrate the purified RNA using spin columns or dialysis. The final concentration of the RNA sample for NMR is typically around 0.3-1.5 mM.  
[\[10\]](#)[\[11\]](#)

## Protocol 4: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

- Purified <sup>13</sup>C-labeled RNA.

- NMR buffer (e.g., 10-20 mM sodium phosphate, pH 6.0-6.8, 20-100 mM NaCl).[11]
- D<sub>2</sub>O (99.9%)
- DSS or other internal chemical shift reference.
- NMR tubes.

Procedure:

- Buffer Exchange: Exchange the RNA into the final NMR buffer using a desalting column or repeated dilution and concentration.
- Lyophilization and Resuspension: Lyophilize the RNA sample to dryness and then resuspend it in the appropriate volume of NMR buffer prepared with 90% H<sub>2</sub>O/10% D<sub>2</sub>O for observing exchangeable protons or 99.9% D<sub>2</sub>O for non-exchangeable protons.
- Annealing: Heat the RNA sample to 95°C for 5 minutes and then cool slowly to room temperature to ensure proper folding.
- Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube.

## Protocol 5: NMR Data Acquisition

A series of NMR experiments are required for resonance assignment and structure determination.

Key Experiments:

- 1D <sup>1</sup>H Spectrum: To assess sample purity and folding.
- 2D <sup>1</sup>H-<sup>13</sup>C HSQC (Heteronuclear Single Quantum Coherence): This is the starting point for resonance assignment, providing a correlation between each proton and its directly attached <sup>13</sup>C nucleus.
- 3D <sup>13</sup>C-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for obtaining distance restraints. It correlates protons that are close in space (< 5 Å), and the third <sup>13</sup>C dimension helps to resolve ambiguity.[12][13]

- Through-bond correlation experiments (e.g., HCCH-COSY, 4D HPCH): These experiments help to establish connectivity between adjacent sugar and base moieties, aiding in sequential assignment.[11][14]

Typical NMR Parameters: The specific parameters will depend on the spectrometer, the sample, and the experiment.

Parameter	2D $^1\text{H}$ - $^{13}\text{C}$ HSQC	3D $^{13}\text{C}$ -edited NOESY-HSQC
$^1\text{H}$ Spectral Width	12-16 ppm	12-16 ppm
$^{13}\text{C}$ Spectral Width	100-150 ppm	30-40 ppm (aliphatic/aromatic)
Number of Scans	8-32	16-64
NOESY Mixing Time	N/A	100-300 ms
Acquisition Time	1-4 hours	24-72 hours

## Protocol 6: NMR Data Processing and Analysis

Software:

- Processing: NMRPipe, TopSpin, NMRFx Processor.[14]
- Analysis and Assignment: NMRViewJ, CARA, Sparky.[14]
- Structure Calculation: CYANA, Xplor-NIH, AMBER.

Procedure:

- Data Processing: Process the raw NMR data, including Fourier transformation, phase correction, and baseline correction.
- Resonance Assignment: Sequentially assign the  $^1\text{H}$  and  $^{13}\text{C}$  resonances of the RNA using the suite of acquired NMR spectra.

- NOE Assignment and Distance Restraints: Assign the cross-peaks in the 3D NOESY-HSQC spectrum and convert their volumes into distance restraints.
- Structure Calculation: Use the experimental distance restraints, along with dihedral angle restraints and hydrogen bond restraints, to calculate a family of 3D structures that are consistent with the NMR data.
- Structure Refinement and Validation: Refine the calculated structures in a water box using molecular dynamics simulations and validate the final ensemble of structures for stereochemical quality and agreement with the experimental data.

## Conclusion

The workflow and protocols described in this application note provide a comprehensive guide for researchers embarking on NMR studies of  $^{13}\text{C}$ -labeled RNA. By leveraging the power of isotopic labeling and modern NMR spectroscopy, it is possible to obtain high-resolution structural and dynamic information that is essential for understanding the biological functions of RNA and for developing novel RNA-targeted therapies. While challenging, the detailed insights gained from these studies are invaluable for advancing the fields of molecular biology and drug discovery.

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